2-Fluoroamphetamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Availability and Research Focus:

2-Fluoroamphetamine (2-FA) is a psychostimulant belonging to the amphetamine family. Unlike its more common counterparts like amphetamine and methamphetamine, 2-FA has a limited presence in the scientific research landscape. This stems from its classification as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of currently accepted medical use . Consequently, research involving 2-FA is strictly regulated and requires specific licensing and approvals.

Potential Areas of Research:

Despite the limitations, some potential areas of research exist for 2-FA, primarily focused on its pharmacological properties and comparisons to other stimulants. These areas include:

- Mechanism of Action: Understanding how 2-FA interacts with the nervous system, particularly its effects on neurotransmitters like dopamine and norepinephrine, could provide insights into the mechanisms of stimulant action and potential therapeutic targets for various neurological disorders .

- Comparative Studies: Researchers may compare the pharmacological and toxicological profiles of 2-FA to other amphetamines, such as amphetamine, methamphetamine, and 4-fluoroamphetamine (4-FA), to understand the structure-activity relationships and potential differences in their effects . This information could be valuable in the development of safer and more targeted medications.

- Forensic Applications: Due to its potential use as a designer drug, research on 2-FA can contribute to the development of analytical methods for its detection in biological samples, aiding in forensic investigations and drug abuse monitoring .

2-Fluoroamphetamine is a structural analog of amphetamine, featuring a fluorine atom substituted at the second position of the phenyl ring. Its chemical formula is C₉H₁₂FN, and it has a molar mass of approximately 153.20 g/mol. As a stimulant drug, 2-Fluoroamphetamine is known for its psychoactive effects, which include increased energy and euphoria. It is often compared to other amphetamines due to its similar mechanism of action, which primarily involves the release of dopamine and norepinephrine in the brain .

The mechanism of action of 2-FA is not well understood due to a lack of dedicated research. However, based on its structural similarity to amphetamines, it is likely to interact with neurotransmitter systems in the brain, particularly dopamine and norepinephrine. Amphetamines increase the release and block the reuptake of these neurotransmitters, leading to increased alertness, focus, and stimulation []. Whether 2-FA acts through the same mechanism or has a unique pharmacological profile requires further investigation.

- Increased heart rate and blood pressure

- Anxiety and insomnia

- Addiction and dependence

- Neurotoxicity (potential damage to nerve cells)

The chemical behavior of 2-Fluoroamphetamine is characterized by its ability to interact with neurotransmitter systems. It acts as a releasing agent for dopamine and norepinephrine by binding to their respective transporter proteins, inhibiting their reuptake and allowing for increased levels in the synaptic cleft. This action leads to stimulant effects similar to those observed with traditional amphetamines .

In terms of metabolic pathways, 2-Fluoroamphetamine undergoes N-hydroxylation and aliphatic hydroxylation, which are considered characteristic metabolic routes for this compound .

Synthesis of 2-Fluoroamphetamine typically involves the fluorination of amphetamine or related precursors. Common methods include:

- Direct Fluorination: Utilizing fluorinating agents such as elemental fluorine or fluorine-containing reagents.

- Nucleophilic Substitution: Involving the replacement of a hydrogen atom on the aromatic ring with a fluorine atom through nucleophilic attack .

These synthetic routes are similar to those used for other fluoro-substituted amphetamines.

2-Fluoroamphetamine exhibits interactions with various substances that can enhance or mitigate its effects. Notable interactions include:

- Stimulants: Co-administration with other stimulants like cocaine or caffeine may amplify stimulant effects.

- Depressants: Alcohol and opioids can increase the risk of adverse effects when combined with 2-Fluoroamphetamine.

- Psychedelics: Interactions with psychedelics may lead to unpredictable experiences due to overlapping effects on serotonin systems .

Understanding these interactions is crucial for assessing the safety profile of 2-Fluoroamphetamine.

2-Fluoroamphetamine shares structural similarities with several other compounds in the amphetamine family. Below is a comparison highlighting its uniqueness:

| Compound | Structural Position | Key Effects | Legal Status |

|---|---|---|---|

| 2-Fluoroamphetamine | Fluorine at position 2 | Stimulant; euphoria; increased energy | Research chemical |

| 3-Fluoroamphetamine | Fluorine at position 3 | Similar stimulant effects | Research chemical |

| 4-Fluoroamphetamine | Fluorine at position 4 | Stimulant; entactogenic effects | Controlled in many regions |

| 2-Fluoromethamphetamine | Fluorine at position 2 (methamphetamine) | More potent stimulant effects | Controlled substance |

The positioning of the fluorine atom significantly influences each compound's pharmacological profile and legal status. For instance, while 4-Fluoroamphetamine exhibits entactogenic properties resembling those of MDMA, 2-Fluoroamphetamine is noted for producing effects more akin to traditional stimulants like amphetamine .

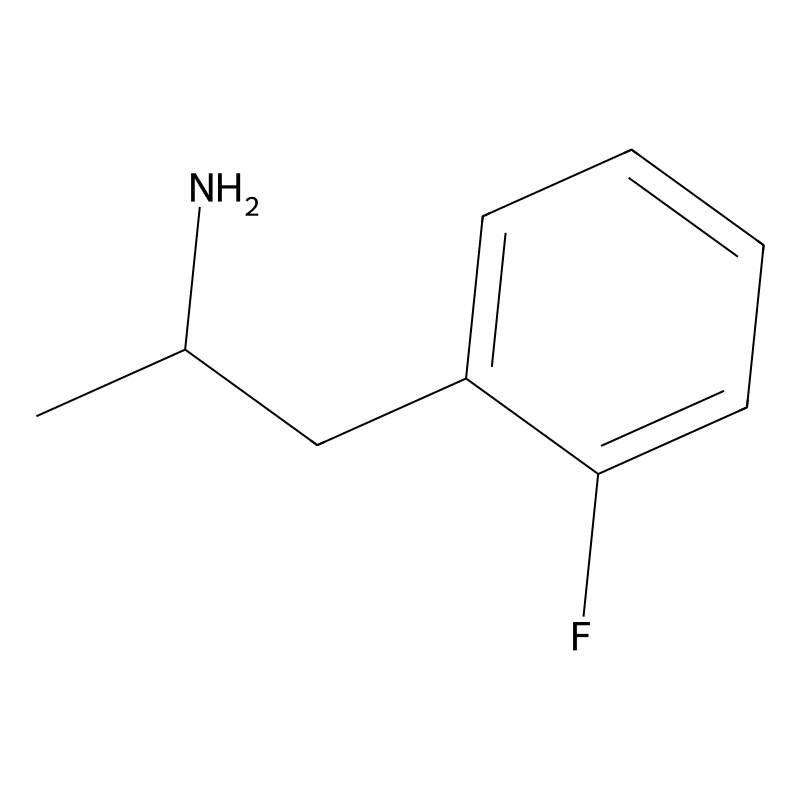

Chemical Composition (C9H12FN)

2-Fluoroamphetamine possesses the molecular formula C9H12FN with a molecular weight of 153.20 g/mol [1]. The compound exhibits the systematic International Union of Pure and Applied Chemistry name 1-(2-fluorophenyl)propan-2-amine [1] [3]. The chemical structure consists of a phenethylamine backbone with a fluorine atom substituted at the ortho position of the aromatic ring and a methyl group attached to the alpha carbon [2] [4].

The Chemical Abstracts Service registry number for the base form is 1716-60-5, while the hydrochloride salt bears the registry number 1626-69-3 [10]. The International Chemical Identifier key is GDSXNLDTQFFIEU-UHFFFAOYSA-N, and the simplified molecular-input line-entry system notation is CC(N)CC1=CC=CC=C1F [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C9H12FN |

| Molecular Weight (g/mol) | 153.20 |

| IUPAC Name | 1-(2-fluorophenyl)propan-2-amine |

| CAS Registry Number | 1716-60-5 |

| InChI Key | GDSXNLDTQFFIEU-UHFFFAOYSA-N |

| SMILES | CC(N)CC1=CC=CC=C1F |

Stereochemistry and Isomerism

2-Fluoroamphetamine contains one chiral center located at the alpha carbon atom, resulting in the existence of two enantiomers: the R and S configurations [4] [6]. The compound typically exists as a racemic mixture in commercial preparations, exhibiting optical activity denoted as (+/-) [36]. The S-enantiomer has been specifically identified with the Chemical Abstracts Service number 1188412-30-7 [6].

The stereochemical configuration follows the Cahn-Ingold-Prelog priority rules, where the four substituents attached to the chiral carbon are ranked based on atomic number [32]. The fluorinated phenyl group receives the highest priority, followed by the amino group, methyl group, and hydrogen atom [29] [32]. The stereochemical designation depends on the spatial arrangement of these substituents around the chiral center [6].

Bond Characteristics and Conformational Analysis

The carbon-fluorine bond in 2-fluoroamphetamine exhibits characteristic properties of organofluorine compounds, including high bond strength and significant electronegativity differences [11] [13]. The fluorine atom in the ortho position creates unique electronic effects that influence the overall molecular conformation through both steric and electronic factors [11] [13].

Conformational analysis reveals that the fluorine substitution affects the molecular geometry through hyperconjugative interactions and electrostatic effects [11] [13]. The ortho-positioned fluorine atom can participate in intramolecular interactions that stabilize specific conformations, particularly through the formation of favorable geometric arrangements between the electronegative fluorine and the positively charged nitrogen center [11] [13].

Physical Properties

Melting and Boiling Points

Computational predictions using the Joback method indicate a melting point of 298.98 K (25.83°C) for 2-fluoroamphetamine [9]. The predicted boiling point is 508.34 K (235.19°C), with a critical temperature of 722.37 K [9]. Experimental determination of melting points has been reported as "not determined" for both the base form and hydrochloride salt in available reference materials [10].

The critical pressure has been calculated as 3280.28 kPa using group contribution methods [9]. These thermal properties reflect the molecular structure and intermolecular forces present in the compound, including hydrogen bonding capabilities of the amino group and the influence of the fluorine substitution [9].

| Property | Value | Source |

|---|---|---|

| Melting Point (K) | 298.98 | Joback Calculated |

| Boiling Point (K) | 508.34 | Joback Calculated |

| Critical Temperature (K) | 722.37 | Joback Calculated |

| Critical Pressure (kPa) | 3280.28 | Joback Calculated |

Solubility Parameters

The octanol-water partition coefficient (LogP) for 2-fluoroamphetamine has been calculated as 1.715 using the Crippen method, indicating moderate lipophilicity [9]. The water solubility parameter (log WS) is estimated at -2.57, suggesting limited aqueous solubility [9]. These parameters reflect the compound's ability to traverse biological membranes and its distribution characteristics in different solvent systems [9].

The presence of the fluorine atom in the ortho position influences the solubility profile by affecting the overall polarity and hydrogen bonding capacity of the molecule [9]. The amino group contributes to the compound's basic properties and can form hydrogen bonds with protic solvents [9].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectra

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-fluoroamphetamine through characteristic chemical shifts and coupling patterns [14]. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to the aromatic protons, methylene protons, methyl group, and amino protons [14].

The fluorine substitution at the ortho position creates unique splitting patterns in the aromatic region due to fluorine-proton coupling interactions [14] [19]. These coupling constants provide valuable information about the molecular structure and can be used for compound identification and stereochemical determination [14] [19].

Mass Spectrometric Fingerprint

Gas chromatography-mass spectrometry analysis of 2-fluoroamphetamine reveals characteristic fragmentation patterns that enable identification and differentiation from other amphetamine derivatives [5] [10]. The molecular ion peak appears at m/z 153, corresponding to the molecular weight of the compound [10].

Major fragment ions include m/z values of 39, 42, 44, 51, 89, 91, 118, 133, 138, and 152 [10]. The base peaks commonly observed are at m/z 44 and 109, representing characteristic fragmentation pathways involving the loss of functional groups from the molecular ion [10]. The fragmentation pattern at m/z 137 corresponds to the loss of the amino group, while m/z 135 represents subsequent hydrogen loss [23].

| Technique | Value/Range | Reference |

|---|---|---|

| GC Retention Index (DB-1, 90°C) | 1106 | NIST WebBook |

| Molecular Ion (m/z) | 153 | SWGDRUG |

| Base Peaks (m/z) | 44, 109 | SWGDRUG |

| Major Fragments (m/z) | 39, 42, 51, 89, 91, 118, 133, 138, 152 | SWGDRUG |

Infrared and Raman Spectroscopy

Infrared spectroscopy of 2-fluoroamphetamine demonstrates characteristic absorption bands that provide structural information about functional groups and molecular vibrations [7] [15]. The spectrum exhibits distinct features in the fingerprint region (1500-800 cm⁻¹) that enable differentiation from positional isomers [7] [15].

The carbon-fluorine stretching vibrations appear in the characteristic frequency range, while the aromatic carbon-carbon stretching modes are influenced by the electron-withdrawing effect of the fluorine substituent [17]. Amine stretching and bending vibrations provide additional confirmation of the molecular structure [17].

Gas chromatography-infrared spectroscopy has proven particularly valuable for distinguishing between 2-, 3-, and 4-fluoroamphetamine isomers, where mass spectrometry alone cannot provide adequate differentiation [7] [15]. The infrared absorption patterns in the fingerprint region show isomer-specific variations that correlate with the position of fluorine substitution [7] [15].

Fluorine-19 NMR Applications

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers unique advantages for the analysis of 2-fluoroamphetamine due to the high sensitivity and wide chemical shift range of the fluorine-19 nucleus [19] [20]. The fluorine-19 chemical shift is highly sensitive to the local electronic environment and provides detailed information about molecular structure and dynamics [19] [20].

The fluorine-19 Nuclear Magnetic Resonance chemical shift for 2-fluoroamphetamine falls within the typical range for aromatic fluorine compounds, with the exact value influenced by the electronic effects of neighboring substituents [20]. The coupling patterns between fluorine-19 and adjacent protons provide additional structural confirmation and can be used for conformational analysis [19] [20].

Structural Comparison with Fluorinated Isomers

Comparative Analysis with 3-FA and 4-FA

The three positional isomers of fluoroamphetamine (2-, 3-, and 4-fluoroamphetamine) share identical molecular formulas and molecular weights but differ significantly in their chemical and physical properties due to the varying position of fluorine substitution [22] [24]. Each isomer exhibits the molecular formula C9H12FN with a molecular weight of 153.20 g/mol [22] [24].

3-Fluoroamphetamine (meta-substituted) demonstrates different pharmacological properties compared to the ortho-substituted 2-fluoroamphetamine, with enhanced stimulant effects and mild entactogenic properties [24]. 4-Fluoroamphetamine (para-substituted) exhibits both stimulant and entactogenic effects, distinguishing it from the predominantly stimulant-like profile of 2-fluoroamphetamine [22] [26].

| Property | 2-Fluoroamphetamine | 3-Fluoroamphetamine | 4-Fluoroamphetamine |

|---|---|---|---|

| Molecular Formula | C9H12FN | C9H12FN | C9H12FN |

| Molecular Weight (g/mol) | 153.20 | 153.20 | 153.20 |

| Fluorine Position | ortho | meta | para |

| IUPAC Name | 1-(2-fluorophenyl)propan-2-amine | 1-(3-fluorophenyl)propan-2-amine | 1-(4-fluorophenyl)propan-2-amine |

Positional Isomer Effects on Chemical Properties

The position of fluorine substitution significantly influences the electronic properties and reactivity of fluoroamphetamine isomers through resonance and inductive effects [15] [17]. The ortho position in 2-fluoroamphetamine creates unique steric and electronic interactions that affect molecular conformation and intermolecular forces [15] [17].

Mass spectrometric fragmentation patterns show distinct differences between the isomers, particularly in the relative intensities of specific fragment ions [23]. The para-isomer (4-fluoroamphetamine) exhibits enhanced stability of certain fragments due to resonance stabilization, while the ortho-isomer shows characteristic fragmentation pathways influenced by proximity effects [23].

Infrared spectroscopic analysis reveals isomer-specific vibrational modes in the fingerprint region, with each positional isomer displaying unique absorption patterns that enable unambiguous identification [7] [15]. The aromatic carbon-carbon stretching frequencies shift systematically from ortho to meta to para substitution, reflecting the varying electronic environments created by different fluorine positions [17].

Classical Synthetic Approaches

The synthesis of 2-fluoroamphetamine has historically relied on several well-established methodologies adapted from general aromatic fluorination chemistry. The most fundamental approach involves nucleophilic aromatic substitution (S~N~Ar) reactions, which remain the cornerstone of fluoroamphetamine synthesis [1]. This methodology requires electron-deficient aromatic precursors containing suitable leaving groups such as nitro, trimethylammonium, or halide substituents positioned ortho or para to the desired fluorination site [2].

The classical Balz-Schiemann reaction represents one of the earliest methods for introducing fluorine into aromatic systems [1]. This approach involves the thermal decomposition of aryl diazonium tetrafluoroborate salts at temperatures around 120°C in xylene [3]. While regiospecific for electron-rich aromatics, this method suffers from theoretical yield limitations of 25% due to the tetrafluoroborate counteranion and significant specific activity dilution in radiochemical applications [3]. The formation of carbocation intermediates during this process leads to multiple byproduct formation, substantially reducing overall synthetic efficiency [3].

Electrophilic fluorination using molecular fluorine gas was among the first methods explored for aromatic fluorination but proved problematic for amphetamine derivatives [3]. The reaction of fluorine gas with aromatic substrates in liquid hydrogen fluoride produces mixtures of regioisomers with poor selectivity [4]. Additionally, the handling requirements for elemental fluorine and the need for specialized equipment limit the practical applicability of this approach [3].

Modern Synthetic Strategies

Contemporary synthetic approaches have evolved to address the limitations of classical methods, emphasizing improved selectivity, milder reaction conditions, and enhanced functional group tolerance. Metal-catalyzed fluorination has emerged as a particularly powerful strategy, with palladium, nickel, and copper-based systems showing exceptional promise [1].

Palladium-catalyzed fluorination represents a significant advancement in the field [5]. The use of palladium complexes enables late-stage fluorination of complex molecules under relatively mild conditions [6]. These systems typically operate through palladium(II)/palladium(IV) redox cycles, with oxidative addition of fluorinating reagents followed by carbon-fluorine reductive elimination [6]. The methodology has demonstrated high functional group tolerance and can accommodate sensitive structural motifs that would decompose under classical harsh fluorination conditions [1].

Nickel-mediated fluorination has shown particular utility for accessing fluoroarenes from aryl triflates [1]. These reactions proceed at lower temperatures than traditional nucleophilic aromatic substitution and can be conducted using aqueous fluoride sources without the need for rigorous dehydration protocols [1]. The moisture and air stability of certain nickel complexes represents a significant practical advantage over more sensitive catalyst systems [7].

Copper-catalyzed radical fluorination provides an alternative mechanistic pathway that has proven effective for benzylic positions [7]. These systems typically employ manganese porphyrin catalysts in combination with iodosobenzene as an oxidant and silver fluoride as the fluorine source [7]. The methodology proceeds through hydrogen atom transfer followed by fluorine atom transfer, enabling direct functionalization of unactivated carbon-hydrogen bonds [8].

Chemo- and Stereoselective Methodologies

The development of selective fluorination methods has become increasingly sophisticated, with particular emphasis on controlling both chemoselectivity and stereoselectivity in complex molecular environments. Chemoselective fluorination refers to the preferential reaction of fluorinating reagents with specific functional groups while leaving others intact [9].

Transition metal-catalyzed systems have demonstrated remarkable chemoselectivity profiles [9]. Palladium-catalyzed carbon-hydrogen fluorination of amino acid derivatives shows excellent site selectivity for specific carbon-hydrogen bonds while preserving sensitive functional groups such as esters and amides [10]. The stereoselectivity of these reactions is controlled by the formation of rigid metallacyclic intermediates that dictate the facial approach of fluorinating reagents [10].

The use of chiral ligands in metal-catalyzed fluorination has enabled the development of asymmetric protocols for constructing fluorinated stereogenic centers [11]. Hydrogen bonding catalysis using urea-based organocatalysts has proven particularly effective for controlling regioselectivity in nucleophilic fluorination reactions [11]. These systems can switch regiopreference by modulating the electronic environment of fluoride anions through hydrogen bonding interactions [11].

Photocatalytic fluorination represents an emerging area with significant potential for selective transformations [12]. Visible light photoredox catalysis enables the generation of radical intermediates under mild conditions, facilitating nucleophilic fluorination of substrates that are typically unreactive under conventional conditions [12]. The use of photoredox flow reactors has enhanced the reproducibility and scalability of these processes [12].

Fluorination Techniques

Direct Fluorination Methods

Direct fluorination approaches involve the immediate introduction of fluorine atoms onto target molecules without the need for prefunctionalization. These methods have evolved significantly from early attempts using elemental fluorine to sophisticated catalytic systems that enable selective carbon-hydrogen bond fluorination [13].

Electrophilic fluorination using nitrogen-fluorine reagents represents the most common direct fluorination approach [13]. Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) have revolutionized this field by providing stable, easily handled sources of electrophilic fluorine [14]. These reagents operate through single electron transfer or direct nucleophilic attack mechanisms, with the specific pathway depending on substrate structure and reaction conditions [13].

The mechanism of electrophilic fluorination remains a subject of ongoing investigation, with evidence supporting both S~N~2 and single electron transfer pathways [13]. Kinetic studies suggest that the precise mechanism depends on the nature of the substrate and the specific nitrogen-fluorine reagent employed [14]. The ability to fine-tune reactivity through structural modifications of these reagents has enabled the development of highly selective fluorination protocols [14].

Silver-mediated fluorination represents another important direct approach, particularly for electron-rich aromatic systems [7]. Silver fluoride reagents can effect selective carbon-hydrogen fluorination of heterocycles such as pyridines under thermal conditions [7]. The regioselectivity of these reactions is governed by the relative acidity of different carbon-hydrogen bonds, with electron-withdrawing substituents enhancing reactivity at adjacent positions [15].

Fluorinated Building Block Approaches

The incorporation of pre-formed fluorinated building blocks offers an alternative strategy that can provide excellent control over regioselectivity and stereochemistry [16]. This approach involves the synthesis of fluorinated intermediates that are subsequently elaborated into target molecules through established coupling reactions [17].

Fluorinated phosphoramidites represent important building blocks for nucleotide synthesis [18]. These reagents enable the site-specific incorporation of fluorine into oligonucleotides with high efficiency and excellent purity [18]. The isotopic enrichment typically exceeds 98 atom percent with chemical purities above 95 percent [18].

Cross-coupling reactions using fluorinated organometallic reagents have emerged as powerful tools for constructing carbon-carbon bonds adjacent to fluorine [17]. Palladium-catalyzed reactions of fluorinated aryl halides with various nucleophiles proceed under mild conditions with high functional group tolerance [17]. The use of specialized ligands can enhance the efficiency of these transformations and minimize competing side reactions [17].

Trifluoromethylation reactions represent a specialized subset of fluorinated building block chemistry [19]. Radical trifluoromethylation using reagents such as trifluoroacetic anhydride derivatives enables the introduction of trifluoromethyl groups under photoredox conditions [19]. These reactions typically proceed through single electron transfer mechanisms with excellent functional group compatibility [19].

Purification and Characterization Protocols

The purification of fluorinated compounds requires specialized techniques that account for the unique properties conferred by fluorine substitution. The high electronegativity of fluorine significantly alters the polarity and hydrogen bonding characteristics of organic molecules, necessitating modified separation strategies [20].

High-performance liquid chromatography (HPLC) using pentafluorophenyl (PFP) columns has proven particularly effective for separating fluoroamphetamine regioisomers [21]. The unique selectivity of PFP stationary phases arises from fluorine-fluorine interactions that provide enhanced retention for fluorinated analytes [21]. Mobile phase optimization typically employs acetonitrile-water gradients with ammonium formate buffers to achieve baseline separation of closely related isomers [21].

Chiral separations of fluoroamphetamine enantiomers require specialized approaches due to the influence of fluorine substitution on stereochemical recognition [22]. Chiral columns such as Phenomenex Lux AMP have demonstrated excellent performance for enantioselective analysis of fluorinated stimulants [22]. The optimization of mobile phase composition, particularly the selection of organic modifiers and buffer systems, is critical for achieving adequate resolution [22].

Column chromatographic purification using fluorinated silica gel provides enhanced selectivity for fluorinated compounds [23]. Fluorous affinity chromatography exploits the strong interactions between fluorinated molecules and fluorinated stationary phases [23]. This approach offers several advantages including high selectivity for removal of non-fluorinated impurities, excellent recovery rates especially for longer molecules, and simplified purification protocols [23].

Crystallization strategies for fluorinated compounds must account for altered intermolecular interactions caused by fluorine substitution [24]. The formation of halogen bonds and modified hydrogen bonding patterns can significantly influence crystal packing and solubility characteristics [24]. Systematic screening of solvent systems and crystallization conditions is often necessary to identify optimal purification protocols [24].

Green Chemistry Approaches

The development of environmentally sustainable fluorination methods has become a priority in modern synthetic chemistry, driven by concerns about the toxicity and environmental persistence of traditional fluorinating reagents [25]. Green chemistry principles emphasize the reduction of hazardous substances, minimization of waste generation, and the use of renewable resources [26].

Mechanochemical fluorination represents a revolutionary approach that eliminates the need for toxic organic solvents [25]. Ball milling techniques enable solid-state nucleophilic aromatic substitution reactions using potassium fluoride and quaternary ammonium salts [25]. These reactions proceed rapidly under ambient conditions, typically completing within one hour with excellent yields [25]. The E-factor for mechanochemical fluorination (2.6) compares favorably to conventional solution-based methods (18.7-33.5), demonstrating significant environmental benefits [25].

Aqueous fluorination methods have emerged as promising alternatives to traditional organic solvent-based protocols [27]. Water serves as an environmentally benign reaction medium while providing unique reactivity profiles for certain fluorination reactions [27]. The successful merger of fluorine chemistry with aqueous conditions has challenged traditional assumptions about the incompatibility of fluorinating reagents with protic solvents [27].

Electrochemical fluorination offers a reagent-free approach to introducing fluorine atoms into organic molecules [28]. These methods utilize electrical energy to activate fluoride ions, eliminating the need for chemical oxidants [28]. The development of novel fluorinating quaternary ammonium complexes with extremely low hygroscopicity has enhanced the practical applicability of electrochemical methods [28].

Photocatalytic fluorination using visible light represents an emerging green technology [29]. These systems employ renewable energy sources and operate under mild conditions, often at room temperature [29]. The use of organic photocatalysts instead of precious metal complexes further enhances the sustainability profile of these methods [12].

Isotopically Labeled Synthesis

¹⁸F-Labeled 2-Fluoroamphetamine Production

The synthesis of fluorine-18 labeled 2-fluoroamphetamine requires specialized radiochemical techniques adapted to the short half-life (109.7 minutes) and high specific activity requirements of positron emission tomography applications [3]. Nucleophilic radiofluorination represents the most practical approach for producing high specific activity radiotracers [3].

The production of fluorine-18 typically employs the oxygen-18(p,n)fluorine-18 nuclear reaction using enriched water targets [3]. The resulting aqueous fluoride solution requires substantial dehydration through azeotropic distillation with acetonitrile to achieve the anhydrous conditions necessary for nucleophilic substitution reactions [1]. Phase transfer catalysts such as Kryptofix 222 or tetrabutylammonium salts are essential for solubilizing fluoride in organic solvents [1].

Automated synthesis platforms have been developed to ensure reproducible production of fluorine-18 labeled compounds [30]. These systems incorporate azeotropic drying, nucleophilic fluorination, HPLC purification, and formulation steps in integrated modules [30]. Typical radiochemical yields for fluorine-18 fluoromethyl synthons range from 40-50% with synthesis times of approximately 50 minutes [30].

The use of diaryliodonium salt precursors has enabled fluorine-18 labeling of electron-rich aromatic systems that are incompatible with traditional nucleophilic aromatic substitution [31]. These reagents undergo nucleophilic substitution with fluorine-18 fluoride under mild conditions, providing access to radiotracers that would otherwise require multistep syntheses [31].

Deuterated Analog Synthesis

Deuterated analogs of 2-fluoroamphetamine serve important roles in pharmacokinetic studies, metabolic investigations, and as internal standards for analytical applications [32]. The strategic incorporation of deuterium at specific positions can provide valuable mechanistic information about metabolic pathways and drug disposition [33].

Metal-catalyzed hydrogen-deuterium exchange represents the most versatile approach for introducing deuterium labels [15]. Iridium and ruthenium catalysts have demonstrated exceptional performance for aromatic and aliphatic deuteration under relatively mild conditions [15]. The use of deuterium oxide as the deuterium source provides a cost-effective and environmentally benign labeling strategy [15].

Site-specific deuteration of N-methyl groups can be achieved through methylation reactions using deuterated methylating agents [32]. The reaction of primary amines with tosyl-d3 chloride in the presence of base provides access to N-deuterated products with high isotopic purity [32]. Alternative approaches employ deuterated methyl iodide or deuterated formaldehyde in reductive amination protocols [32].

The synthesis of extensively deuterated analogs requires careful selection of deuterated starting materials [34]. Deuterated phenylethylamine precursors can be prepared through reduction of appropriately labeled nitroalkene intermediates [35]. The preservation of deuterium labels throughout multistep synthetic sequences requires optimization of reaction conditions to minimize hydrogen-deuterium exchange [15].

Purification of deuterated compounds requires analytical methods capable of detecting small mass differences between isotopomers [36]. Gas chromatography-mass spectrometry provides the necessary sensitivity and selectivity for quality control of deuterated standards [36]. Nuclear magnetic resonance spectroscopy enables determination of deuterium incorporation levels and positional analysis [33].

Table 1: Synthetic Routes and Methodologies for 2-Fluoroamphetamine

| Method | Fluorinating Reagent | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | KF, CsF, [¹⁸F]F⁻, TBAF | 100-180°C, polar aprotic solvents | 40-80 | High specific activity for ¹⁸F, general applicability | Requires electron-deficient aromatics |

| Electrophilic Fluorination | Selectfluor, NFSI, F-TEDA | RT-80°C, CH₃CN, DCM | 50-90 | Mild conditions, high selectivity | Limited to electron-rich substrates |

| Direct C-H Fluorination | AgF, PhIO, Mn(III) catalysts | 120-160°C, DMSO, DMF | 15-70 | Uses simple precursors, direct approach | Harsh conditions, modest yields |

Table 2: Green Chemistry Approaches

| Approach | Key Principles | Environmental Benefits | E-Factor | Development Status |

|---|---|---|---|---|

| Mechanochemical Fluorination | Ball milling, solid-state reactions | No toxic solvents, reduced waste | 2.6 | Emerging - proof of concept |

| Aqueous Fluorination | Water as reaction medium | Eliminates organic solvents | 5-15 | Established - growing applications |

| Electrochemical Methods | Electrochemical fluoride activation | No chemical oxidants needed | 10-25 | Developing - specialized equipment |

Table 3: Isotopically Labeled Synthesis

| Isotope Type | Labeling Position | Synthesis Method | Radiochemical Yield (%) | Applications |

|---|---|---|---|---|

| ¹⁸F-labeled | Aromatic fluorine | Nucleophilic ¹⁸F substitution | 20-60 | PET imaging studies |

| Deuterated (d₃) | N-methyl group | CD₃I methylation | 60-85 | Pharmacokinetic analysis |

| Deuterated (d₅) | Side chain | Deuterated precursors | 80-95 | Mass spectrometry standards |